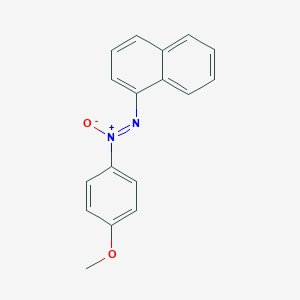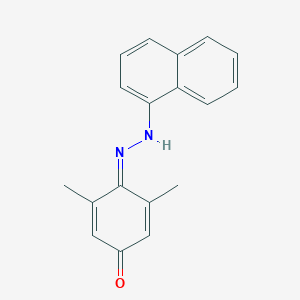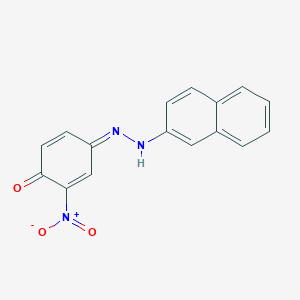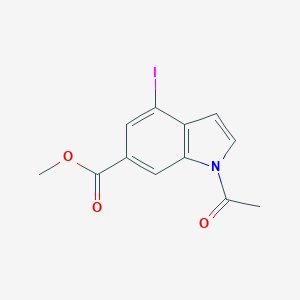![molecular formula C24H17N5O2 B283064 3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)
3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of triazolo-triazine derivatives and has shown promising results as an anticancer agent, antimicrobial agent, and antiviral agent. In
Wirkmechanismus
The mechanism of action of 3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one varies depending on its application. In cancer research, this compound works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It does this by inhibiting the activity of various enzymes and proteins involved in these processes. In antimicrobial research, this compound works by disrupting the cell membrane and inhibiting the synthesis of nucleic acids. It does this by binding to specific targets within the bacterial or fungal cell. In antiviral research, this compound works by inhibiting viral replication and entry into host cells. It does this by inhibiting the activity of specific viral enzymes and proteins.
Biochemical and Physiological Effects
3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. It has also been shown to inhibit the activity of various enzymes and proteins involved in these processes. In antimicrobial research, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of nucleic acids. It has also been shown to bind to specific targets within the bacterial or fungal cell. In antiviral research, this compound has been shown to inhibit viral replication and entry into host cells. It has also been shown to inhibit the activity of specific viral enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one in lab experiments include its high potency, selectivity, and low toxicity. It has been shown to exhibit potent activity against various cancer cell lines, bacteria, fungi, and viruses. It also has a high selectivity for its targets, meaning that it does not affect healthy cells or tissues. Additionally, it has a low toxicity profile, making it a viable option for use in humans.
The limitations of using 3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one in lab experiments include its limited solubility and stability. This compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, it has limited stability in certain conditions, which can affect its potency and selectivity.
Zukünftige Richtungen
There are several future directions for the research and development of 3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one. One potential direction is to optimize the synthesis method for higher yield and purity. This would allow for larger-scale production and lower costs. Another potential direction is to explore the use of this compound in combination with other drugs or therapies. This could enhance its potency and selectivity and improve its effectiveness in treating various diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound. This could lead to the development of more targeted and effective treatments for cancer, bacterial infections, fungal infections, and viral infections.
Synthesemethoden
The synthesis of 3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one involves the reaction of 6-amino-1,3-dimethyluracil with benzoyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with benzyl bromide in the presence of potassium carbonate to yield the final product. The synthesis of this compound has been optimized for high yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one has been extensively studied for its potential applications in the field of medicine. It has shown promising results as an anticancer agent, antimicrobial agent, and antiviral agent. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In antimicrobial research, this compound has been shown to exhibit potent antibacterial and antifungal activity against various strains of bacteria and fungi. It works by disrupting the cell membrane and inhibiting the synthesis of nucleic acids. In antiviral research, this compound has been shown to exhibit potent activity against various strains of viruses, including herpes simplex virus and human immunodeficiency virus. It works by inhibiting viral replication and entry into host cells.
Eigenschaften
Molekularformel |
C24H17N5O2 |
|---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
3-benzoyl-6-benzyl-1-phenyl-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |
InChI |
InChI=1S/C24H17N5O2/c30-21(18-12-6-2-7-13-18)22-27-29(19-14-8-3-9-15-19)24-26-25-20(23(31)28(22)24)16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI-Schlüssel |
BDEWGISJDKYNEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)

![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)


![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)


![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)


![N-[1-(1H-imidazol-1-ylcarbonyl)-2-methylbutyl]-N-tritylamine](/img/structure/B283004.png)